3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine
Description
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-5-[[6-(3-methoxyphenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S/c1-27-15-6-4-5-14(11-15)18-9-10-21(25-24-18)31-13-20-23-22(26-30-20)17-8-7-16(28-2)12-19(17)29-3/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEAYFSHYKUPKAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC(=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of 3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazole: This can be achieved by reacting 2,4-dimethoxybenzohydrazide with an appropriate nitrile oxide under reflux conditions.
Synthesis of 3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl) intermediate: This step involves the reaction of the oxadiazole derivative with a thiol compound in the presence of a base such as sodium hydride.
Formation of the final compound: The intermediate is then reacted with 6-(3-methoxyphenyl)pyridazine under suitable conditions, such as heating in the presence of a catalyst like palladium on carbon.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxadiazole ring can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Sodium hydride, potassium tert-butoxide
Major Products Formed
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Amine derivatives
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on the cell surface or within the cell.
Altering gene expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogs differing in substituents, molecular weight, lipophilicity (logP), and steric/electronic properties. These variations influence bioavailability, solubility, and target binding.
Table 1: Structural and Physicochemical Comparisons
Key Structural and Functional Insights
Substituent Effects on Lipophilicity :
- The target compound’s 2,4-dimethoxyphenyl group provides moderate lipophilicity (logP ~5.7, as seen in analogs), favoring passive diffusion across membranes. Bromine substitution () increases logP to 5.7, while trifluoromethyl groups () may lower solubility due to increased electronegativity.
- Trimethoxy derivatives () exhibit higher polarity, reflected in their polar surface area (PSA >67), which may limit blood-brain barrier penetration but improve aqueous solubility .
In contrast, asymmetric 2,4-dimethoxy (target compound) or 3,4-dimethoxy () groups create distinct electronic environments for target interactions. Bulky substituents like isopropyl () or bromine () may hinder binding to sterically constrained active sites but improve selectivity for hydrophobic pockets.
Synthetic Accessibility :
- Analogs with methyl or methoxy groups () are synthesized via straightforward sulfonation or cyclization (), whereas brominated or trifluoromethylated derivatives require specialized reagents (e.g., bromine gas or trifluoromethylation agents).
Pharmacological Implications
- Antimicrobial Activity : Pyridazine-oxadiazole hybrids are reported to inhibit bacterial enzymes (e.g., DNA gyrase) via aromatic stacking and H-bonding with catalytic residues .
- Anticancer Potential: Methoxy and trifluoromethyl groups () are common in kinase inhibitors (e.g., EGFR), where they modulate ATP-binding pocket interactions .
Biological Activity
The compound 3-({[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine is a novel synthetic derivative that belongs to the class of oxadiazoles and pyridazines. These compounds have garnered attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this specific compound based on existing literature and research findings.
Chemical Structure and Properties
The compound can be characterized by its complex structure which includes:
- A pyridazine core,
- An oxadiazole moiety,
- Sulfanyl group linking the two aromatic systems.
The molecular formula is with a molecular weight of approximately 372.45 g/mol. Its structural complexity potentially contributes to its varied biological activities.
Antimicrobial Activity
Research has indicated that compounds containing the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have been shown to possess potent activity against various bacterial strains. The minimum inhibitory concentrations (MIC) for related compounds often fall below 1 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Compound A | 0.22 | Staphylococcus aureus |
| Compound B | 0.25 | Escherichia coli |
| This Compound | TBD | TBD |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has been extensively studied. Mechanistic studies suggest that these compounds may inhibit key enzymes involved in cancer cell proliferation such as thymidylate synthase and histone deacetylases (HDAC) . The presence of methoxy groups in the structure is believed to enhance cytotoxicity through increased lipophilicity and improved interaction with cellular targets.
In vitro studies have shown that similar compounds exhibit IC50 values in the low micromolar range against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells .
Table 2: Anticancer Activity Data
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | MCF-7 | 5.0 |
| Compound B | A549 | 8.5 |
| This Compound | TBD | TBD |
The mechanisms underlying the biological activities of oxadiazole derivatives are multifaceted:
- Enzyme Inhibition : Many oxadiazole derivatives act as inhibitors of key metabolic enzymes involved in nucleotide synthesis and histone modification.
- Apoptosis Induction : Certain derivatives promote apoptosis in cancer cells by activating intrinsic pathways.
- Biofilm Disruption : Some studies suggest that these compounds can disrupt biofilm formation in bacterial pathogens, enhancing their efficacy against resistant strains .
Case Studies
Several case studies highlight the promising biological activity of related oxadiazole compounds:
- Study on Antimicrobial Efficacy : A series of oxadiazole derivatives were synthesized and tested against a panel of bacterial strains. The most active derivative showed an MIC of 0.22 μg/mL against Staphylococcus aureus, indicating strong potential for development as an antibacterial agent .
- Anticancer Evaluation : In a study evaluating the cytotoxic effects on various cancer cell lines, a related oxadiazole compound demonstrated significant growth inhibition with an IC50 value less than 10 μM across multiple cell lines .
Q & A
Q. Methodological Answer :
- Single-crystal X-ray diffraction (SC-XRD) provides definitive proof of molecular geometry, bond lengths (e.g., C–S bond at ~1.78 Å), and substituent orientation. For example, SC-XRD data (R-factor ≤0.05) resolved similar compounds’ thiazolo-pyrrolo-pyrrole systems .
- NMR : -NMR can confirm methoxy group integration (e.g., 6H for 2,4-dimethoxy and 3-methoxy substituents), while -NMR identifies carbonyl/heterocyclic carbons (~160–170 ppm) .
- Mass spectrometry (HRMS) validates molecular weight (±1 ppm accuracy) .
Advanced Question: How can computational methods (e.g., DFT) resolve discrepancies between experimental and predicted electronic properties?
Methodological Answer :
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level can model frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces. For instance, discrepancies in dipole moments between XRD (experimental) and DFT (theoretical) data may arise from crystal packing effects, which can be addressed by incorporating solvent models (e.g., PCM) or periodic boundary conditions . Comparative analysis of Mulliken charges on methoxy groups vs. experimental NMR shifts can refine computational parameters .
Advanced Question: How do steric and electronic effects of substituents (e.g., methoxy groups) influence reactivity in downstream functionalization?
Q. Methodological Answer :
- Steric effects : The 2,4-dimethoxyphenyl group may hinder nucleophilic attack at the oxadiazole ring due to ortho-substituent bulk, requiring bulky electrophiles (e.g., tert-butyl halides) or microwave-assisted activation .
- Electronic effects : Methoxy groups enhance electron density at the pyridazine ring, favoring electrophilic substitution at the para position. Hammett substituent constants (σ~−0.27 for OMe) predict regioselectivity in cross-coupling reactions . Kinetic studies using time-resolved IR spectroscopy can track substituent-directed reactivity .
Basic Question: What purification strategies are effective for isolating this compound from byproducts?
Q. Methodological Answer :
- Liquid-liquid extraction : Use ethyl acetate/water (3:1) to remove polar impurities (e.g., unreacted hydrazines).
- Column chromatography : Silica gel (60–120 mesh) with hexane/ethyl acetate (7:3) gradients separates nonpolar byproducts. For persistent impurities, switch to alumina columns with dichloromethane/methanol (95:5) .
- Recrystallization : Ethanol/water (4:1) yields high-purity crystals, confirmed by melting point consistency (±1°C) .
Advanced Question: How can conflicting bioactivity data from in vitro vs. in vivo studies be reconciled for this compound?
Methodological Answer :
Contradictions may arise from pharmacokinetic factors (e.g., poor bioavailability) or metabolic instability. Strategies include:
- Prodrug design : Introduce hydrolyzable esters at the sulfanyl group to enhance membrane permeability .
- Metabolite profiling : Use LC-MS/MS to identify oxidation products (e.g., sulfoxide derivatives) that may antagonize activity in vivo .
- Dose-response optimization : Adjust dosing intervals based on half-life data from pharmacokinetic models .
Basic Question: What stability profiles (pH, temperature) should be considered for long-term storage?
Q. Methodological Answer :
- pH stability : Perform accelerated degradation studies (40°C/75% RH) across pH 3–8. Methoxy groups confer stability under acidic conditions (pH 3–6), but sulfanyl linkages degrade above pH 8 .
- Thermal stability : DSC/TGA analysis shows decomposition onset at ~180°C. Store at −20°C under argon to prevent oxidation .
Advanced Question: What mechanistic insights explain contradictory catalytic activity in heterocyclic ring-forming reactions?
Methodological Answer :
Divergent outcomes (e.g., oxadiazole vs. triazole formation) may stem from competing reaction pathways. Use isotopic labeling (-hydrazines) and in situ FTIR to track intermediates. For example, NaOCl-mediated oxidation favors a six-membered transition state for oxadiazole cyclization, while DDQ promotes hydrazone tautomerization toward triazoles . Kinetic isotope effects (KIEs) can quantify rate-determining steps .
Basic Question: How can solubility challenges in aqueous assays be addressed?
Q. Methodological Answer :
- Co-solvents : Use DMSO/water mixtures (<5% DMSO) to maintain compound integrity while achieving μM solubility .
- Surfactants : Polysorbate-80 (0.01% w/v) enhances dispersion in cell-based assays .
- Salt formation : Hydrochloride salts (e.g., via HCl/ethanol treatment) improve aqueous solubility by 10–20× .
Advanced Question: How do crystallographic packing motifs influence the compound’s solid-state reactivity?
Methodological Answer :
SC-XRD data reveal π-stacking interactions between pyridazine and oxadiazole rings (3.5–4.0 Å spacing), which may stabilize radicals in photochemical reactions. Hirshfeld surface analysis quantifies hydrogen-bonding (e.g., C–H⋯O) and halogen interactions driving mechanochemical reactivity . Grinding with KBr in ball mills induces polymorphic transitions, monitored by PXRD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
